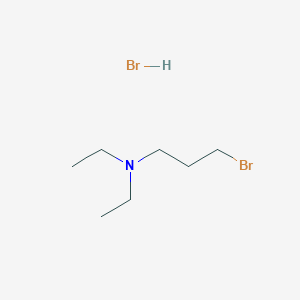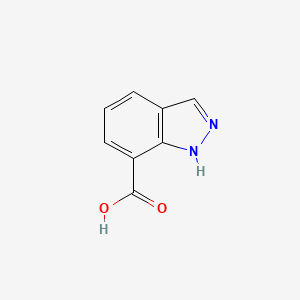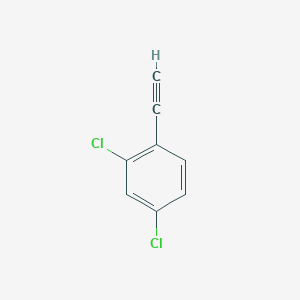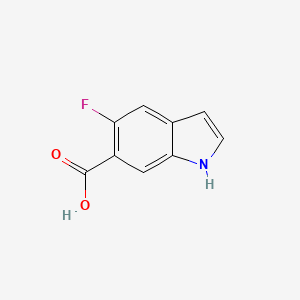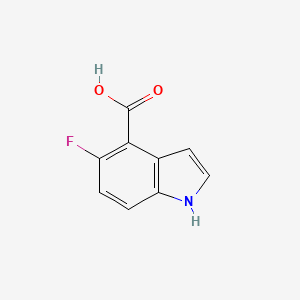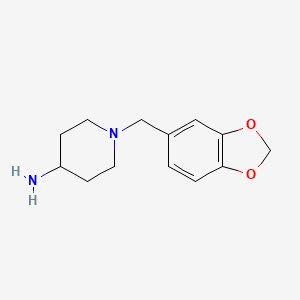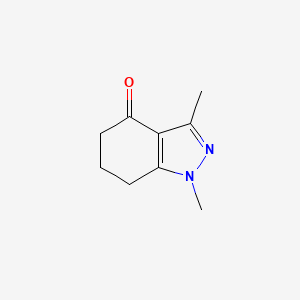
1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one
Vue d'ensemble
Description
1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives are a class of compounds that have been synthesized through various methods, often involving multi-component reactions and domino sequences. These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives has been achieved using a one-pot three-component system combining substituted β-nitrostyrenes, 1,3-cyclohexanediones, and phenylhydrazines. This process involves a domino sequence of reactions, including the aza-Michael reaction, intramolecular O-nucleophilic addition, nucleophilic addition, and ring opening of furan, leading to the regioselective construction of the tetrahydro-4H-indazolone moiety with functionalized aromatic rings .
Molecular Structure Analysis
Computational studies have been conducted on the tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives to establish the most stable tautomer. These studies utilized various computational methods, including semiempirical AM1, ab initio Hartree-Fock, and B3LYP density functional calculations, which were in agreement with experimental data . Additionally, the non-planar structure of a related molecule, 2,3a,4,5-tetrahydro-7,8-dimethoxy-3a-methyl-3H-benz[g]indazol-3-one, was confirmed through single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactivity of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives has been explored through various reactions, including acetylation, methylation, and potentiometric titrations in non-aqueous media. These studies have provided insights into the effects of solvents and molecular structure on the acidity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been characterized using various analytical techniques, including IR, 1H-NMR, 13C-NMR, and UV spectral data. Potentiometric titrations in non-aqueous solvents have been used to determine pKa values, and the lipophilicity of the compounds has been investigated using HPLC. Additionally, antioxidant activities have been assessed, comparing the synthesized compounds to standard antioxidants . Theoretical calculations, such as GIAO NMR and geometry optimization, have been performed to compare with experimental data and to understand the molecular structure better .
Applications De Recherche Scientifique
Theoretical Studies and Structural Analysis
Theoretical Studies on Tautomerism Computational studies have been conducted on tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives. These studies employed techniques ranging from semiempirical AM1, ab initio Hartree-Fock to B3LYP/6-31G** density functional calculations. The most stable tautomer was identified, aligning with experimental data. This sheds light on the compound's structural stability and possible chemical behavior in different environments (Pérez Medina, López, & Claramunt, 2006).
Structural Study of Tetrahydroindazolones Multinuclear magnetic resonance spectroscopy characterized four 1(2),5,6,7-tetrahydro-4H-indazol-4-one derivatives and established the most stable tautomer for each. The crystal structures of certain derivatives were determined, presenting unique hydrogen-bonded structures, contributing to understanding the compound's physical and chemical properties (Claramunt et al., 2006).
Chemical Synthesis and Applications
Regioselective Construction A one-pot three-component system was used for the regioselective construction of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. This efficient method involves a domino sequence of chemical reactions, highlighting the compound's synthetic versatility in chemical synthesis (Wang et al., 2018).
Cycloaddition for Novel Derivatives 1,3-Dipolar cycloaddition was used to create novel spiro[indazole-5,3′-pyrazole] derivatives from 1,5,6,7-tetrahydro-4H-indazol-4-ones, showcasing the compound's capacity to form complex structures with potential pharmacological applications (Ren, Kuang, & Li, 2018).
Propriétés
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYWNOWYQFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556298 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one | |
CAS RN |
36767-45-0 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

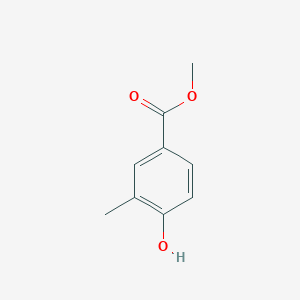
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

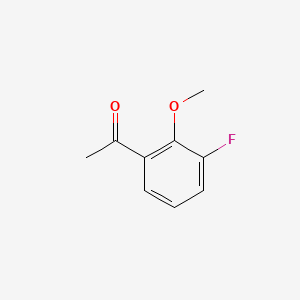
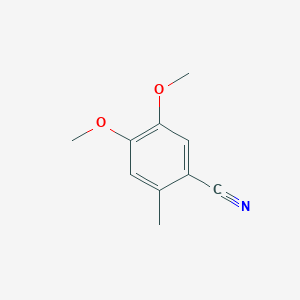
![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)
